4-氟代-N-(2-((6-(4-甲基哌嗪-1-基)嘧啶-4-基)氧基)乙基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

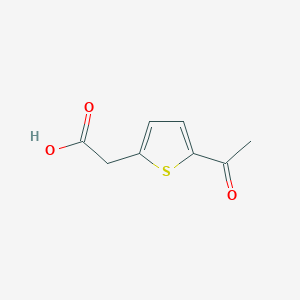

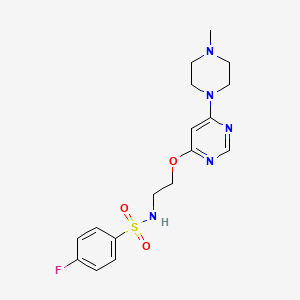

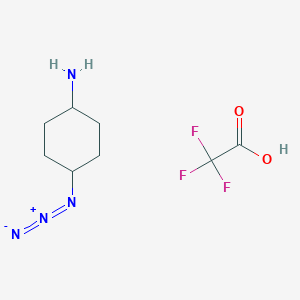

The compound 4-fluoro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their various biological activities. The introduction of a fluorine atom into the benzenesulfonamide structure has been shown to enhance selectivity and potency in certain biological targets, such as cyclooxygenase-2 (COX-2) enzymes . Although the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups present in the compound suggest potential biological activities, which may include enzyme inhibition.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the introduction of various substituents to the benzenesulfonamide core to achieve desired biological properties. For example, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective COX-2 inhibitors involved the careful placement of a fluorine atom to increase COX-1/COX-2 selectivity . Similarly, the synthesis of 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides for carbonic anhydrase inhibition involved the design and synthesis of substituted pyrimidinyl groups . These methods could be analogous to the synthesis of the compound , which would likely involve the attachment of a pyrimidinyl group via an ether linkage to the benzenesulfonamide core.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their interaction with biological targets. The crystal structures of some compounds in complex with human carbonic anhydrase II were determined to understand the structural features important for binding . The presence of a 4-methylpiperazinyl group and a pyrimidinyl group in the compound of interest suggests that it may have been designed to fit into specific enzyme active sites, potentially leading to inhibition of target enzymes.

Chemical Reactions Analysis

The chemical reactions involving benzenesulfonamide derivatives are typically centered around their role as enzyme inhibitors. The compounds can interact with enzymes such as COX-2 and carbonic anhydrases through their sulfonamide group, which can mimic the natural substrates or bind to active site residues . The specific reactions of the compound would depend on its target enzymes and the nature of its interactions with those enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and absorption, distribution, metabolism, and excretion (ADMET) characteristics, are important for their potential as drugs. For instance, the ADMET properties of a related compound, (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide, were calculated using computational methods . These properties are crucial for understanding the pharmacokinetic profile of the compound and its suitability for use as a medication. The antimicrobial activity of some novel benzenesulfonamide derivatives was also studied, indicating the potential for these compounds to act against microbial infections .

科学研究应用

抗菌活性

对相关磺酰胺化合物的研究已证明其具有潜在的抗菌活性。例如,对诸如 4-(2-(1-(4-([1,1'-联苯]-4-基)-3-(羟基(苯基)芳基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羰基)-3-甲基-5-氧代-1H-吡唑-4(5H)-亚烷基)肼基)苯磺酰胺等化合物的研究已显示出对各种细菌和真菌具有良好的效果 (Sarvaiya, Gulati, & Patel, 2019)。

抗肿瘤活性

磺酰胺衍生物因其在癌症治疗中的潜力而受到探索。对诸如 1-(3-(4-乙酰氨基苯磺酰胺)-3-氧代丙基)-5-氟嘧啶-2,4-二酮等化合物的研究突出了其设计和合成,重点是低毒性和有效的抗肿瘤剂 (Huang, Lin, & Huang, 2001)。

放射增敏效应

某些衍生物,例如具有嘧啶结构的衍生物,已显示出作为癌症治疗中放射增敏剂的希望。已发现诸如 4-((4-(4-氟苯基)嘧啶-2-基)氨基)苯磺酰胺等化合物具有提高癌症治疗中放射治疗有效性的潜力 (Jung et al., 2019)。

抗菌和抗真菌特性

一些 4-(4-(芳基氨基)-6-(哌啶-1-基)-1,3,5-三嗪-2-基氨基)-N-(嘧啶-2-基)苯磺酰胺衍生物已显示出对几种微生物菌株具有显着的体外抗菌活性 (Desai, Makwana, & Senta, 2016)。

属性

IUPAC Name |

4-fluoro-N-[2-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxyethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FN5O3S/c1-22-7-9-23(10-8-22)16-12-17(20-13-19-16)26-11-6-21-27(24,25)15-4-2-14(18)3-5-15/h2-5,12-13,21H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVAZCRTSWKSBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=NC=N2)OCCNS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2503468.png)

![N-(2,6-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2503469.png)

![2-[(Oxan-4-yl)methoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2503470.png)

![3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5h)-one](/img/structure/B2503472.png)

![4,7-Dimethyl-2-prop-2-enyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2503476.png)

![4-bromo-2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2503477.png)

![5-Furan-2-yl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2503486.png)